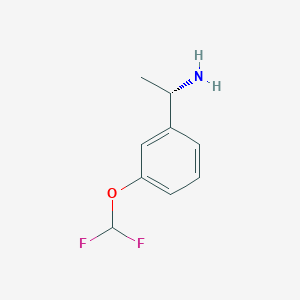![molecular formula C12H13ClF3N B13523057 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine CAS No. 526182-97-8](/img/structure/B13523057.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties. The compound consists of a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in medicinal chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield 4-chloro-3-(trifluoromethyl)benzoic acid, while reduction may produce 4-chloro-3-(trifluoromethyl)phenylmethanol .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: It serves as a tool compound to study the effects of trifluoromethyl-substituted phenyl groups on biological systems.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act on opioid receptors to exert analgesic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structure but contains an additional hydroxyl group, which may alter its chemical and biological properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of a piperidine ring, leading to different reactivity and applications.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
CAS No. |
526182-97-8 |
|---|---|
Molecular Formula |
C12H13ClF3N |
Molecular Weight |
263.68 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13ClF3N/c13-10-5-4-8(7-9(10)12(14,15)16)11-3-1-2-6-17-11/h4-5,7,11,17H,1-3,6H2 |
InChI Key |
FVYRVICBPLTSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


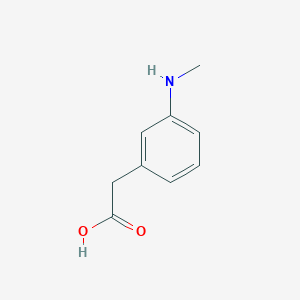
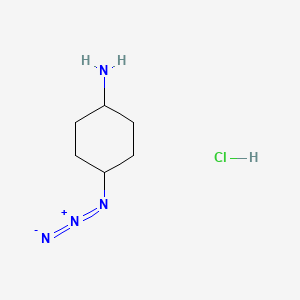
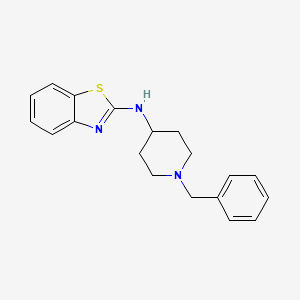
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
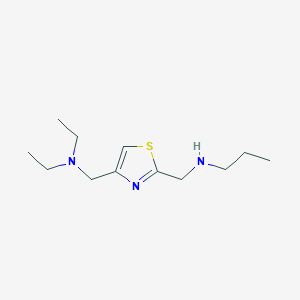

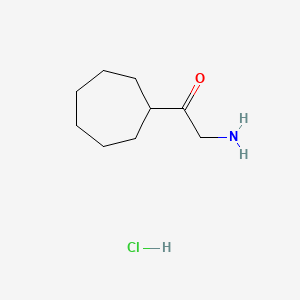
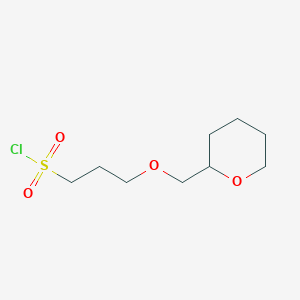

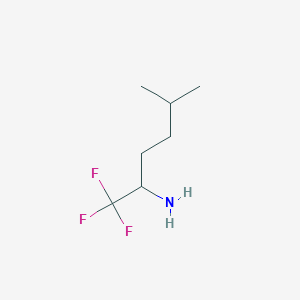
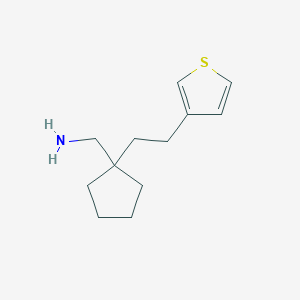
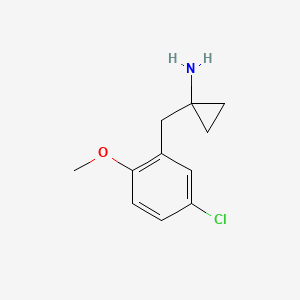
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
